molecular formula C11H8ClN3O3 B13892575 2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine

2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine

Cat. No.: B13892575
M. Wt: 265.65 g/mol
InChI Key: KDKDXLSKCGBKGQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine typically involves multiple steps, including halogenation, coupling, and nucleophilic substitution reactions. One common method starts with the commercially available pyrimidine-2,4,6(1H,3H,5H)-trione. The synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.

    Reduction Reactions: The major product is the corresponding amino derivative.

    Oxidation Reactions: The major product is the carboxyl derivative.

Scientific Research Applications

2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the pyrimidine ring can interact with nucleic acids or proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(3-nitrophenoxy)pyrimidine: Similar structure but lacks the methyl group.

    2,4-Dichloro-6-(3-nitrophenoxy)pyrimidine: Contains an additional chloro group at the 6-position.

    2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine: Contains a thiophen-2-yl group at the 6-position.

Uniqueness

2-Chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine is unique due to the presence of both the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H8ClN3O3

Molecular Weight

265.65 g/mol

IUPAC Name

2-chloro-4-(3-methyl-4-nitrophenoxy)pyrimidine

InChI

InChI=1S/C11H8ClN3O3/c1-7-6-8(2-3-9(7)15(16)17)18-10-4-5-13-11(12)14-10/h2-6H,1H3

InChI Key

KDKDXLSKCGBKGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=NC(=NC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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